5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole

Medicinal Chemistry Scaffold Hopping Regioselective Synthesis

5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 188920-85-6) is a small-molecule heterocyclic building block with the molecular formula C7H4F3N3S and a molecular weight of 219.19 g/mol. It belongs to the thiazolyl-pyrazole class, defined by a pyrazole core bearing a thiazole ring at the 5-position and a trifluoromethyl group at the 3-position.

Molecular Formula C7H4F3N3S
Molecular Weight 219.19 g/mol
Cat. No. B12051675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole
Molecular FormulaC7H4F3N3S
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C2=NNC(=C2)C(F)(F)F
InChIInChI=1S/C7H4F3N3S/c8-7(9,10)5-3-4(12-13-5)6-11-1-2-14-6/h1-3H,(H,12,13)
InChIKeyKMBMBDWGHUKGSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole: A Core Scaffold for Heterocyclic Library Synthesis and SAR Exploration


5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 188920-85-6) is a small-molecule heterocyclic building block with the molecular formula C7H4F3N3S and a molecular weight of 219.19 g/mol . It belongs to the thiazolyl-pyrazole class, defined by a pyrazole core bearing a thiazole ring at the 5-position and a trifluoromethyl group at the 3-position [1]. This specific regioisomer is distinct from its 5-trifluoromethyl-3-thiazolyl counterpart and serves as a versatile precursor in the synthesis of more complex, biologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents where the pyrazole-thiazole hybrid motif is a privileged pharmacophore [2].

Why Generic Pyrazole-Thiazole Substitution Is Not Viable: The Critical Role of Regiochemistry in 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole


Simple in-class substitution fails for this compound because its value is defined by precise regiochemistry, not merely the presence of a pyrazole-thiazole core. The 5-(thiazol-2-yl) and 3-(trifluoromethyl) substitution pattern dictates the steric and electronic environment of the reactive N-H and C-H positions on the pyrazole ring, determining downstream reactivity for N-alkylation or cross-coupling [1]. An isomeric analog, such as 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole, presents a completely different vector for derivatization and has been optimized in combinatorial libraries for specific biological activities like C. elegans toxicity, a property not directly transferable to the 3-CF3 regioisomer [2]. Selecting the incorrect regioisomer as a starting material will lead to a divergent synthetic pathway and a different chemical space entirely, compromising the integrity of a structure-activity relationship (SAR) study or patent strategy.

Quantitative Differentiation Guide for Procuring 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole


Regioisomeric Purity Defines Downstream Synthetic Utility Compared to 5-CF3 Analogs

The target compound's value proposition is its unambiguous 5-(thiazol-2-yl)-3-(trifluoromethyl) substitution. A library of 422 analogs based on the inverted regioisomer, 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamide, was synthesized via a distinct five-step solution-phase chemistry route, highlighting that the synthetic pathways are not interchangeable [1]. The target compound serves as a progenitor of the 3-CF3 class, while the 5-CF3 class leads to different chemical space, as evidenced by certain members of the 5-CF3 carboxamide library showing toxicity to C. elegans, a biological outcome that cannot be extrapolated to the 3-CF3 scaffold without extensive, separate investigation [1].

Medicinal Chemistry Scaffold Hopping Regioselective Synthesis

Superior Versatility in N-Alkylation Derivatization at the 1-Position

The target compound features a free 1H-pyrazole N-H group, whereas many analogs are N-substituted, which caps their primary derivatization point. For instance, a comparator like 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole is N-functionalized at the 1-position . The target compound's unsubstituted N-H is a critical differentiator, allowing direct N-alkylation to introduce a wide range of functional groups. A study on controlling N-alkylation regioselectivity of trifluoromethylated pyrazoles explicitly demonstrates the reaction conditions needed to achieve selective synthesis of 3- and 5-(trifluoromethyl)pyrazole N-alkyl regioisomers, underscoring the synthetic value of the free N-H precursor [1].

Late-Stage Functionalization Drug Discovery Chemical Biology

Core Scaffold Potency in Antimicrobial Applications Compared to a Thienyl Analog

The replacement of the thiazole ring with other heterocycles significantly impacts the biological profile. The direct thienyl analog, 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 26974-16-3), is a known comparator [1]. While direct head-to-head biological data between these two specific core structures is not available, a study on thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents demonstrates that the thiazole-containing compounds (e.g., 8b, 10a, 10b) exhibit measurable in vitro antimicrobial activity against E. coli, S. aureus, and C. albicans, alongside selective COX-2 inhibition [2]. This biological activity is scaffold-dependent and cannot be assumed for the thienyl analog, making the thiazole nitrogen a key pharmacophoric feature for dual-mode action.

Antimicrobial Agents Drug Design Structure-Activity Relationship

Optimal Application Scenarios for 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole in Scientific Procurement


Synthesis of Regioisomerically Pure Kinase Inhibitor Libraries

This compound is the ideal starting material for research groups synthesizing focused libraries of Aurora or Flt-3 kinase inhibitors, as protected in numerous patents where the pyrazole-thiazole core is a key motif [1]. Its unambiguous 3-CF3,5-thiazolyl substitution ensures that the resulting library explores a distinct chemical space compared to the more common 5-CF3 regioisomer, offering a strategic advantage in IP generation and lead diversification.

Late-Stage Functionalization and PROTAC Linker Attachment

For chemical biology applications, the free N-H on the pyrazole ring of this compound is a critical functional handle. As evidenced by studies on N-alkylation regioselectivity, this site can be selectively derivatized to attach linkers for PROTAC (PROteolysis TArgeting Chimera) development or fluorescent probes, a direct application not possible with N-substituted, 'capped' analogs [2].

Development of Dual-Acting Anti-Inflammatory and Antimicrobial Agents

Procurement of this scaffold is strategically justified for medicinal chemistry programs targeting dual COX-2 inhibition and antimicrobial activity. As shown by Bekhit et al., derivatized thiazolylpyrazoles can yield compounds with good anti-inflammatory activity and a favorable safety margin [3]. Starting with this core scaffolds the program directly into a known active phenotype space, increasing the probability of identifying a lead.

Agrochemical Discovery Leveraging the Trifluoromethyl Motif

The presence of the trifluoromethyl group, a staple in modern agrochemicals for its metabolic stability and lipophilicity, makes this compound a valuable precursor. As highlighted in the synthesis of the herbicide fluazolate from related 5-trifluoromethylpyrazole intermediates, this scaffold can serve as a foundational building block for novel herbicides or fungicides, offering a differentiated derivative path compared to non-fluorinated analogs [4].

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